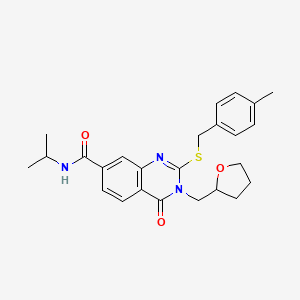

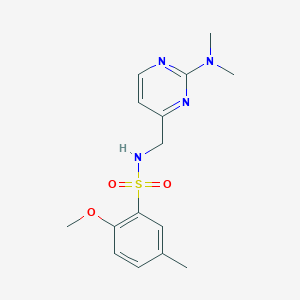

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, a related compound, N - (4-methyl-3- ( (4- (pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, was synthesized by dissolving it in dry dichloromethane, adding triethylamine, and then adding different sulfonyl chlorides . This might provide some insight into potential synthesis methods for the compound .Scientific Research Applications

- Pyrimidine derivatives have been extensively studied for their antitumor potential. This compound may serve as a lead structure for developing novel anticancer agents. Researchers investigate its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action .

- Tyrosine kinases play a crucial role in cell signaling pathways. Compounds like this one may act as tyrosine kinase inhibitors, affecting cell proliferation, differentiation, and survival. Investigating its selectivity and efficacy against specific kinases is essential .

- Pyrimidines have shown antibacterial activity against various pathogens. Researchers explore whether this compound exhibits similar effects, potentially targeting specific bacterial enzymes or pathways .

- Pyrimidine-based molecules often possess anti-inflammatory and analgesic properties. Investigating the potential of this compound in modulating inflammatory responses and pain pathways is relevant .

- Some pyrimidines exhibit vasodilatory effects, making them interesting candidates for hypertension management. Researchers may explore its impact on blood pressure regulation and cardiovascular health .

- Calcium channels play a critical role in cellular processes. Investigating whether this compound acts as a calcium channel antagonist could provide insights into its therapeutic potential .

- Assessing the compound’s absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial for drug development. Researchers evaluate its pharmacokinetics and safety profile .

- Researchers focus on innovative synthetic approaches to improve druglikeness and optimize pharmacological properties. Investigating novel routes for synthesizing derivatives of this compound is essential .

Anticancer Activity

Tyrosine Kinase Inhibition

Antibacterial Properties

Anti-Inflammatory and Analgesic Effects

Antihypertensive and Cardiovascular Effects

Calcium Channel Antagonism

ADME-Tox Properties

Novel Synthetic Methodologies

Mechanism of Action

Target of Action

The primary target of this compound is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the intracellular signaling pathways of many cellular processes, including differentiation, proliferation, and phagocytosis.

Biochemical Pathways

The inhibition of Tyrosine-protein kinase SYK can affect various biochemical pathways. These pathways are primarily involved in cellular processes such as growth, differentiation, migration, and metabolism . The exact pathways affected by this compound would require further investigation.

Result of Action

The inhibition of Tyrosine-protein kinase SYK by this compound could potentially lead to changes in cellular processes such as growth, differentiation, and migration. This could result in various molecular and cellular effects, depending on the specific cell type and the pathways affected .

properties

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-methoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-11-5-6-13(22-4)14(9-11)23(20,21)17-10-12-7-8-16-15(18-12)19(2)3/h5-9,17H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRZNEZXAPNOLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NC(=NC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopropyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2753039.png)

![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2753040.png)

![N-(2-chloro-4-nitrophenyl)-3-{3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B2753042.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2753047.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2753052.png)

![3-[4-(Morpholine-4-carbonyl)phenyl]-2-phenacylsulfanylquinazolin-4-one](/img/structure/B2753059.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2753060.png)